2-fluorobenzyl N'-cyano-N-(3-fluorophenyl)imidothiocarbamate
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Overview
Description
2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate is an organic compound with the molecular formula C15H11F2N3S. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate typically involves the reaction of 2-fluorobenzylamine with 3-fluorobenzyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to 2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate include:
2-fluorobenzyl N’-cyano-N-(2-fluorophenyl)carbamimidothioate: This compound has a similar structure but with the fluorine atom on the 2-position of the phenyl ring.
3-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate: This compound has the fluorine atom on the 3-position of the benzyl ring.
3-fluorobenzyl N’-cyano-N-(4-fluorophenyl)carbamimidothioate: This compound has the fluorine atom on the 4-position of the phenyl ring.
The uniqueness of 2-fluorobenzyl N’-cyano-N-(3-fluorophenyl)carbamimidothioate lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
445385-41-1 |
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Molecular Formula |
C15H11F2N3S |
Molecular Weight |
303.3g/mol |
IUPAC Name |
(2-fluorophenyl)methyl N-cyano-N'-(3-fluorophenyl)carbamimidothioate |
InChI |
InChI=1S/C15H11F2N3S/c16-12-5-3-6-13(8-12)20-15(19-10-18)21-9-11-4-1-2-7-14(11)17/h1-8H,9H2,(H,19,20) |
InChI Key |
VNLKTNJJZMTOTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC(=NC2=CC(=CC=C2)F)NC#N)F |
Isomeric SMILES |
C1=CC=C(C(=C1)CS/C(=N/C2=CC(=CC=C2)F)/NC#N)F |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=NC2=CC(=CC=C2)F)NC#N)F |
Origin of Product |
United States |
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